Bcl-2-IN-10

Cytotoxicity Leukemia IC50

Venetoclax resistance driven by Mcl-1 upregulation or Bcl-2 mutations limits therapeutic options. Bcl-2-IN-10 overcomes this by combining direct Bcl-2 downregulation with high-capacity NO release (up to 4 NO molecules), elevating the Bax/Bcl-2 ratio and inducing G2/M arrest. - Dual mechanism: Bcl-2 inhibition + NO-mediated cytotoxicity. - IC50 range: 1.26-17.86 μM across leukemia, breast, and lung cancer cells. - G2/M arrest enables combination with S-phase-specific chemotherapeutics. Supplied as ≥98% pure solid; stable at room temperature for global shipping.

Molecular Formula C22H25N11O12
Molecular Weight 635.5 g/mol
Cat. No. B15139546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-IN-10
Molecular FormulaC22H25N11O12
Molecular Weight635.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN2CCN(CC2)N=[N+]([O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=NOC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[O-]
InChIInChI=1S/C22H25N11O12/c34-28(35)17-1-3-21(19(13-17)30(38)39)44-24-32(42)27-7-5-16(6-8-27)15-25-9-11-26(12-10-25)23-33(43)45-22-4-2-18(29(36)37)14-20(22)31(40)41/h1-4,13-14,16H,5-12,15H2/b32-24-,33-23+
InChIKeyJEIOWLGOKGZEEN-QBLFJXEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bcl-2-IN-10: Dual Bcl-2 Inhibitor & NO Donor


Bcl-2-IN-10 is an active Bcl-2 inhibitor that also functions as a diazeniumdiolate-based nitric oxide (NO) donor, releasing up to four NO molecules per molecule [1]. It exhibits cytotoxic activity against human leukemia, breast cancer, and lung cancer cells, induces apoptosis, and arrests the cell cycle at the G2/M phase [1]. Its dual mechanism—Bcl-2 inhibition coupled with NO-mediated cytotoxicity—distinguishes it from conventional BH3 mimetics.

Bcl-2-IN-10: Not Substitutable by BH3 Mimetics


Bcl-2-IN-10 occupies a unique mechanistic niche. While venetoclax and navitoclax are pure BH3 mimetics that bind the BH3 groove of Bcl-2 , Bcl-2-IN-10 combines direct Bcl-2 downregulation with high-capacity NO release—a property absent in conventional Bcl-2 inhibitors [1]. This dual action modulates the Bax/Bcl-2 ratio in a manner opposite to JS-K, a well-studied NO donor [1]. Therefore, simple in-class substitution would eliminate the NO-dependent signaling effects and the distinct resistance-overcoming profile observed in leukemia models [1].

Bcl-2-IN-10: Evidence vs Key Comparators


Cytotoxic Potency vs BH3 Mimetics

Bcl-2-IN-10 demonstrates cytotoxic activity with IC50 values ranging from 1.26 μM to 17.86 μM across human leukemia, breast cancer, and lung cancer cell lines after 72-hour exposure [1]. In contrast, venetoclax exhibits sub-nanomolar Ki (<0.01 nM) for Bcl-2 and IC50 values around 7.4 nM in cell-free assays , while navitoclax shows Ki ≤1 nM for Bcl-2 . The micromolar potency of Bcl-2-IN-10 reflects its dual mechanism, where NO release contributes to cytotoxicity independent of high-affinity Bcl-2 binding.

Cytotoxicity Leukemia IC50

NO Release vs. Standard Bcl-2 Inhibitors

Bcl-2-IN-10 releases up to four nitric oxide (NO) molecules per molecule [1]. This property is absent in venetoclax, navitoclax, and ABT-737, which are pure protein-protein interaction inhibitors without NO-donating capability. NO contributes to cytotoxicity via JNK and p38 kinase activation, cell cycle arrest, and increased Bax/Bcl-2 ratio [1]. The NO release capacity provides an orthogonal cell-killing mechanism not available with conventional Bcl-2 inhibitors.

Nitric Oxide Bcl-2 Apoptosis

Bax/Bcl-2 Ratio Modulation vs JS-K

Bcl-2-IN-10 increases pro-apoptotic Bax levels while decreasing anti-apoptotic Bcl-2 protein levels, thereby elevating the Bax/Bcl-2 ratio [1]. This is in direct opposition to the NO donor JS-K, which increases Bcl-2 [1]. The Bax/Bcl-2 ratio increase is a critical indicator of apoptosis priming and drug resistance reversal. No comparable Bax/Bcl-2 modulation data are available for venetoclax or navitoclax, as they do not directly alter Bcl-2 protein expression levels.

Bax Bcl-2 Apoptosis JS-K

G2/M Cell Cycle Arrest

Bcl-2-IN-10 induces G2/M phase cell cycle arrest in leukemia cells [1]. In contrast, venetoclax primarily induces apoptosis without reported G2/M arrest specificity, and navitoclax shows variable cell cycle effects across cell lines. The G2/M arrest property provides an additional phenotypic readout for NO-mediated signaling [1].

Cell Cycle G2/M arrest Leukemia

Bcl-2-IN-10: Research Applications


Overcoming Venetoclax Resistance

In leukemia models where venetoclax resistance arises from Mcl-1 upregulation or Bcl-2 mutations, Bcl-2-IN-10 may provide alternative cytotoxicity via NO release and Bax/Bcl-2 ratio elevation [1]. Its micromolar IC50 range is offset by the dual mechanism, making it a candidate for combination studies or for characterizing NO-dependent apoptosis pathways in resistant cell lines [1].

NO-Mediated Apoptosis Independent of BH3

Bcl-2-IN-10 is uniquely suited for dissecting the contribution of NO signaling to cancer cell death. Its capacity to release up to four NO molecules [1] enables direct comparison with NO-only donors like JS-K, while its Bcl-2 downregulation provides a point of differentiation from pure NO donors [1]. This dual action makes it valuable for mechanistic studies of NO/Bcl-2 crosstalk.

Synergistic Combinations with Chemotherapeutics

Given its G2/M arrest phenotype [1], Bcl-2-IN-10 can be evaluated in combination with agents that act in other cell cycle phases (e.g., S-phase-specific chemotherapeutics) to identify synergistic regimens. The compound's NO release may also sensitize cells to DNA-damaging agents, expanding its utility in preclinical oncology research [1].

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